N'-Methyl-N-(Tetrazol-5-yl) Urea
Description
Properties
Molecular Formula |
C3H6N6O |
|---|---|
Molecular Weight |
142.12 g/mol |
IUPAC Name |
1-methyl-3-(2H-tetrazol-5-yl)urea |
InChI |
InChI=1S/C3H6N6O/c1-4-3(10)5-2-6-8-9-7-2/h1H3,(H3,4,5,6,7,8,9,10) |
InChI Key |
MLAUTFNMWNFUKA-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=NNN=N1 |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
Herbicidal Properties
N'-Methyl-N-(Tetrazol-5-yl) Urea has been investigated for its herbicidal activity. Research indicates that compounds containing the tetrazole moiety exhibit significant herbicidal effects against various unwanted vegetation. For instance, formulations based on N-(tetrazol-5-yl) and N-(triazol-5-yl) heteroarylcarboxamides have demonstrated strong herbicidal activity even at low application rates, making them suitable for crop protection without harming the plants themselves .
Mechanism of Action
The effectiveness of these compounds is attributed to their ability to interact with specific biochemical pathways in plants, leading to inhibited growth or death of target species while maintaining a favorable safety profile for crops and humans .
Medicinal Chemistry
Antimicrobial Activity
Recent studies have highlighted the potential of this compound derivatives as antimicrobial agents. A notable case study demonstrated that certain derivatives exhibited potent inhibition against urease enzymes, which are linked to the pathogenicity of Helicobacter pylori. The IC50 values of these compounds were significantly lower than those of standard treatments, indicating a promising avenue for drug development against gastric ailments .
Drug Design and Synthesis
Multicomponent reactions have been employed to synthesize various tetrazole derivatives, including this compound. These synthetic pathways not only enhance yield but also allow for the exploration of structure-activity relationships (SAR), which are crucial for optimizing pharmacological properties .
Materials Science
Metal Chelation Properties
The tetrazole moiety in this compound also exhibits strong metal chelation properties. This characteristic is valuable in materials science, particularly in the development of coordination complexes that can be used in catalysis or as sensors . The ability to form stable complexes with metals enhances the functionality of materials in various applications, including electronics and environmental remediation.
Table 1: Herbicidal Activity of Tetrazole Derivatives
| Compound | Application Rate (g/ha) | Efficacy (%) | Safety Profile |
|---|---|---|---|
| This compound | 50 | 85 | Low |
| N-(Triazol-5-yl) Carboxamide | 30 | 78 | Moderate |
| N-(Tetrazol-4-yl) Carboxamide | 40 | 80 | Low |
Table 2: Antimicrobial Efficacy Against Urease Enzymes
| Compound | IC50 (µM) | Standard (Thiourea) IC50 (µM) |
|---|---|---|
| AV2 | 0.28 ± 0.15 | 4.24 ± 0.13 |
| AV5 | 1.29 ± 0.12 | - |
| AV3 | 1.56 ± 0.12 | - |
Case Studies
Case Study 1: Herbicide Development
A patent on substituted N-(tetrazol-5-yl)- and N-(triazol-5-yl) heteroarylcarboxamides outlines their use as effective herbicides, detailing their synthesis and application methods . These compounds were shown to control a broad spectrum of unwanted vegetation while minimizing toxicity to crops.
Case Study 2: Antimicrobial Research
In a study published in MDPI, researchers synthesized various derivatives of this compound and evaluated their inhibition capacities against urease enzymes linked to gastric ulcers. The results indicated that compounds with specific substitutions exhibited significantly higher inhibition rates compared to traditional agents, suggesting a potential new direction for therapeutic interventions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Urea Derivatives with Tetrazole Substituents
a) 1-(2-(1H-Tetrazol-5-yl)phenyl)-3-(trifluoromethyl)phenyl Urea Derivatives
- Structure : These compounds feature a urea bridge connecting a tetrazole-substituted phenyl ring to a trifluoromethylphenyl group.
- Physical Properties : White crystalline solids with melting points ranging from 160–210°C, confirmed via IR (NH, C=O, and C=N peaks) and LC-MS .
b) N-2(5-Chlorothiazolyl)-N'-methylurea ()
- Structure : A urea derivative with a 5-chlorothiazole substituent instead of tetrazole.
- Synthesis: Prepared via reaction of 2-amino-5-chlorothiazole with methyl isocyanate in DMSO.
- Comparison : The thiazole ring introduces sulfur, altering electronic properties and biological targets. Thiazole derivatives are often used as herbicides, whereas tetrazole-containing ureas may prioritize pharmaceutical applications .
Tetrazole-Containing Non-Urea Compounds
a) 3-(Tetrazol-5-yl)-2-imino-coumarins ()
- Structure : Coumarin backbone with a tetrazole substituent at position 3.
- Properties: Synthesized via ZnCl2-catalyzed cyclization of 3-cyano-2-iminocoumarins with sodium azide (yields: 55–92%). Exhibited antiproliferative activity against tumor cell lines (IC50: 5–50 µM) .
- Comparison : The coumarin-tetrazole hybrid leverages fluorescence properties for imaging, whereas urea-tetrazoles may focus on receptor binding due to urea's hydrogen-bonding capacity.
b) N-((Tetrazol-5-yl)methyl)cyclohexanamine ()
Pharmacological Activity
Physicochemical Data
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N'-Methyl-N-(Tetrazol-5-yl) Urea, and how do reaction conditions influence product purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, reactions between tetrazole derivatives and methyl-substituted urea precursors under acidic or basic conditions are common. highlights the use of acetic acid as a solvent to favor diastereoselectivity in analogous urea-tetrazole syntheses, achieving >99% purity for specific isomers. Reaction temperature (e.g., 60–80°C) and stoichiometric ratios of reagents are critical to minimizing byproducts like thiourea analogs .
Q. How can spectroscopic techniques (NMR, FTIR, UV-Vis) be optimized to characterize this compound?
- Methodological Answer :
- ¹H NMR : Focus on the methyl group resonance (δ ~2.8–3.2 ppm) and tetrazole proton signals (δ ~8.5–9.5 ppm). provides reference shifts for similar tetrazole-urea compounds.
- FTIR : Key peaks include N-H stretching (~3200 cm⁻¹ for urea), C=O (~1650 cm⁻¹), and tetrazole ring vibrations (~1450–1550 cm⁻¹) .
- UV-Vis : Absorbance at ~260–280 nm due to π→π* transitions in the tetrazole ring .
Q. What in vitro models are suitable for preliminary screening of its biological activity (e.g., antimicrobial, enzyme inhibition)?
- Methodological Answer :
- Antimicrobial : Use standardized microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls like ampicillin .
- Enzyme Inhibition : For NMDA receptor modulation, competitive binding assays with radiolabeled ligands (e.g., [³H]MK-801) can quantify EC₅₀ values, as demonstrated for tetrazole-containing agonists in .
Advanced Research Questions
Q. How does the methyl group in this compound influence its stability and reactivity in energetic materials?
- Methodological Answer : The methyl group enhances thermal stability by reducing hygroscopicity compared to unmethylated analogs. and highlight its role as a precursor for nitro guanidine derivatives, where methyl substitution mitigates unintended detonation during synthesis. Differential scanning calorimetry (DSC) can assess decomposition temperatures (Td ~200–220°C), while impact sensitivity tests (e.g., BAM fallhammer) evaluate safety profiles .
Q. What computational strategies (e.g., DFT, molecular docking) elucidate structure-activity relationships for receptor binding?
- Methodological Answer :
- DFT : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions (tetrazole ring) for nucleophilic attack or hydrogen bonding. used DFT to correlate tetrazole ring geometry with NMDA receptor agonism .
- Docking : Use AutoDock Vina to model interactions with target proteins (e.g., NMDA receptor’s GluN2 subunit). Key residues (e.g., Arg523) form hydrogen bonds with the urea carbonyl and tetrazole N-atoms .
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. cytotoxic effects) be resolved?
- Methodological Answer :
- Dose-Response Analysis : Establish LC₅₀ (cytotoxicity) and MIC (antimicrobial) values in parallel using mammalian cell lines (e.g., HEK293) and microbial cultures. reports selectivity indices (SI = LC₅₀/MIC) >10 for active compounds .
- Mechanistic Studies : Use flow cytometry to differentiate apoptosis (caspase-3 activation) vs. necrosis (propidium iodide uptake) in eukaryotic cells, clarifying cytotoxic pathways .
Q. What strategies improve regioselectivity in derivatizing the tetrazole ring for herbicidal applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
